molecular formula C20H21N3O2 B14675266 1(2H)-Phthalazinone, 2-(2-morpholinoethyl)-4-phenyl- CAS No. 33048-50-9

1(2H)-Phthalazinone, 2-(2-morpholinoethyl)-4-phenyl-

Cat. No.: B14675266
CAS No.: 33048-50-9
M. Wt: 335.4 g/mol
InChI Key: FORPTELLPAQWBV-UHFFFAOYSA-N
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Description

1(2H)-Phthalazinone, 2-(2-morpholinoethyl)-4-phenyl- is a heterocyclic compound that has garnered interest due to its unique chemical structure and potential applications in various fields, including medicinal chemistry and materials science. This compound features a phthalazinone core substituted with a morpholinoethyl group and a phenyl group, which contribute to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1(2H)-Phthalazinone, 2-(2-morpholinoethyl)-4-phenyl- typically involves the reaction of phthalic anhydride with hydrazine to form phthalazinone. This intermediate is then reacted with 2-(2-chloroethyl)morpholine and phenylmagnesium bromide under controlled conditions to yield the desired compound. The reaction conditions often include the use of solvents such as dichloromethane or dimethylformamide, and the reactions are carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

1(2H)-Phthalazinone, 2-(2-morpholinoethyl)-4-phenyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can modify the compound’s structure by reducing specific functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Various amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives .

Mechanism of Action

The mechanism of action of 1(2H)-Phthalazinone, 2-(2-morpholinoethyl)-4-phenyl- involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The compound can inhibit the activity of certain enzymes, leading to the disruption of cellular processes in cancer cells. Additionally, it may interact with DNA or RNA, affecting gene expression and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1(2H)-Phthalazinone, 2-(2-morpholinoethyl)-4-phenyl- is unique due to its specific combination of a phthalazinone core with morpholinoethyl and phenyl substituents. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

CAS No.

33048-50-9

Molecular Formula

C20H21N3O2

Molecular Weight

335.4 g/mol

IUPAC Name

2-(2-morpholin-4-ylethyl)-4-phenylphthalazin-1-one

InChI

InChI=1S/C20H21N3O2/c24-20-18-9-5-4-8-17(18)19(16-6-2-1-3-7-16)21-23(20)11-10-22-12-14-25-15-13-22/h1-9H,10-15H2

InChI Key

FORPTELLPAQWBV-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCN2C(=O)C3=CC=CC=C3C(=N2)C4=CC=CC=C4

Origin of Product

United States

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